molecular formula C24H25ClN2O3 B4162006 6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4162006
M. Wt: 424.9 g/mol
InChI Key: IJQKAOINQMLATM-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6-position, a cyclohexyl group at the nitrogen atom, and a 2,5-dimethoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution, where the nitrogen atom of the quinoline core reacts with cyclohexyl bromide or cyclohexyl chloride.

    Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Suzuki coupling reaction, where the quinoline core is coupled with a boronic acid derivative of 2,5-dimethoxyphenyl.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolinecarboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infectious diseases, cancer, and inflammatory disorders.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it may interact with receptors involved in inflammatory responses, making it a candidate for anti-inflammatory therapy.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide: Lacks the 2,5-dimethoxy substitution on the phenyl group.

    6-chloro-N-cyclohexyl-2-(2-methoxyphenyl)-4-quinolinecarboxamide: Has only one methoxy group on the phenyl ring.

    6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)-4-pyridinecarboxamide: Contains a pyridine core instead of a quinoline core.

Uniqueness

The uniqueness of 6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and 2,5-dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-N-cyclohexyl-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-29-17-9-11-23(30-2)20(13-17)22-14-19(18-12-15(25)8-10-21(18)27-22)24(28)26-16-6-4-3-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKAOINQMLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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